molecular formula C9H6ClNO3 B8578636 2-Chloro-5-nitrocinnamaldehyde

2-Chloro-5-nitrocinnamaldehyde

Cat. No.: B8578636
M. Wt: 211.60 g/mol
InChI Key: YGRWDGMIJOLYCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-nitrocinnamaldehyde is a chemical building block of interest in medicinal and organic chemistry research. This compound features both an aldehyde and nitro group on an aromatic ring system, making it a versatile precursor for the synthesis of more complex molecules. Similar nitrocinnamaldehyde scaffolds are recognized for their role in developing biologically active compounds. For instance, derivatives of 2-nitrocinnamaldehyde have been explored as novel urease inhibitors, which are significant for therapeutic applications against conditions like peptic ulcers . The compound's structure also suggests potential for use in the Baeyer-Emmerling indole synthesis, a method to produce indole and substituted indoles, which are core structures in many pharmaceuticals . Researchers may utilize this chemical in the synthesis of thiosemicarbazones, Schiff bases, and other heterocyclic compounds for screening in various biological assays. This compound is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H6ClNO3

Molecular Weight

211.60 g/mol

IUPAC Name

3-(2-chloro-5-nitrophenyl)prop-2-enal

InChI

InChI=1S/C9H6ClNO3/c10-9-4-3-8(11(13)14)6-7(9)2-1-5-12/h1-6H

InChI Key

YGRWDGMIJOLYCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=CC=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) CAS No. Physical State Melting Point (°C) Key Functional Groups
2-Chloro-5-nitrobenzaldehyde C₇H₄ClNO₃ 185.56 Cl (2), NO₂ (5) 6361-21-3 Crystalline Powder 80 Aldehyde, Chloro, Nitro
2-Chloro-5-fluorobenzaldehyde* C₇H₄ClFO 158.56 Cl (2), F (5) N/A Not specified Not provided Aldehyde, Chloro, Fluoro
2-Methoxy-5-methylnicotinaldehyde C₈H₉NO₂ 151.16 OCH₃ (2), CH₃ (5) 1203499-47-1 Not specified Not provided Aldehyde, Methoxy, Methyl
2-Chloro-5-hydroxyisonicotinaldehyde C₆H₄ClNO₂ 157.55 Cl (2), OH (5) 1060804-53-6 Not specified Not provided Aldehyde, Chloro, Hydroxy

Structural and Electronic Differences

  • Electron-Withdrawing vs. Electron-Donating Groups: 2-Chloro-5-nitrobenzaldehyde features two strong electron-withdrawing groups (Cl and NO₂), making the aldehyde group highly electrophilic. This enhances reactivity in nucleophilic aromatic substitution (NAS) and condensation reactions . 2-Chloro-5-fluorobenzaldehyde (): The fluorine atom, while electronegative, is less deactivating than NO₂. This reduces electrophilicity compared to the nitro analog. 2-Methoxy-5-methylnicotinaldehyde (): Methoxy (OCH₃) is electron-donating, increasing electron density on the ring. This compound’s pyridine core further alters electronic properties, enabling coordination with metal catalysts.

Key Research Findings

  • Substituent Effects on Reactivity : Nitro groups significantly increase the rate of NAS reactions compared to methoxy or hydroxyl groups .
  • Thermal Stability : The melting point of 2-Chloro-5-nitrobenzaldehyde (80°C) is higher than its hydroxy analog, reflecting stronger intermolecular forces (e.g., dipole-dipole interactions) .

Q & A

Q. What are the recommended methods for synthesizing 2-Chloro-5-nitrocinnamaldehyde in laboratory settings?

Synthesis typically involves sequential nitration and chlorination of cinnamaldehyde derivatives. For nitration, a mixture of nitric and sulfuric acids under controlled temperature (0–5°C) is common, followed by chlorination using reagents like SOCl₂ or PCl₃. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures product integrity. Reaction progress should be monitored by TLC or HPLC .

Q. How can researchers purify this compound to achieve high analytical purity?

Recrystallization from a polar aprotic solvent (e.g., dimethylformamide) or distillation under reduced pressure (for thermally stable batches) are effective. For trace impurities, preparative HPLC with a C18 column and acetonitrile/water mobile phase is recommended. Purity validation requires ≥98% by GC-MS or NMR .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • IR Spectroscopy : Identify nitro (1520–1350 cm⁻¹) and aldehyde (~2820, ~2720 cm⁻¹) functional groups.
  • NMR : ¹H NMR (δ 9.8–10.2 ppm for aldehyde proton; aromatic protons in δ 7.5–8.5 ppm) and ¹³C NMR (δ ~190 ppm for carbonyl carbon).
  • Mass Spectrometry : Electron ionization (EI-MS) to confirm molecular ion ([M⁺] at m/z ~209) and fragmentation patterns. Cross-reference with NIST spectral libraries for validation .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

Use kinetic studies (e.g., varying reactant concentrations, temperature-dependent rate constants) to infer mechanistic pathways. Computational methods like density functional theory (DFT) can model transition states and electron density maps. Isotopic labeling (e.g., ¹⁵N in nitro groups) may clarify nitration regioselectivity .

Q. What strategies address contradictory data in catalytic reactions using this compound?

  • Control Experiments : Replicate reactions under inert atmospheres (e.g., N₂/Ar) to rule out oxidation side reactions.
  • Multi-Technique Validation : Combine HPLC, NMR, and X-ray crystallography to confirm product identity.
  • Statistical Analysis : Apply Design of Experiments (DoE) to isolate variables (e.g., solvent polarity, catalyst loading) causing discrepancies .

Q. What safety protocols are essential for handling this compound?

  • PPE : Nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles.
  • Ventilation : Use fume hoods for synthesis/purification steps.
  • Storage : In amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent photodegradation and oxidation. Incompatible with strong bases and oxidizers .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

DFT calculations (e.g., B3LYP/6-311+G(d,p) basis set) simulate electronic properties (HOMO/LUMO energies) and Fukui indices to identify electrophilic/nucleophilic sites. Molecular dynamics (MD) simulations assess solvent effects on reaction pathways .

Q. What methods resolve solubility challenges of this compound in aqueous systems?

  • Co-Solvents : Use DMSO or acetone to enhance aqueous solubility.
  • Derivatization : Convert the aldehyde group to a hydrazone or oxime for improved hydrophilicity.
  • Micellar Catalysis : Employ surfactants (e.g., SDS) to solubilize the compound in water .

Q. How can researchers assess the ecological impact of this compound?

  • Biodegradation Assays : OECD 301F test to measure microbial degradation in aqueous systems.
  • Toxicity Screening : Daphnia magna acute toxicity tests (EC₅₀ determination).
  • Predictive Models : Use QSAR tools like EPI Suite to estimate bioaccumulation and persistence .

Q. What crystallographic techniques determine the solid-state structure of this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths/angles. Data refinement via SHELXL and analysis with Mercury software visualizes intermolecular interactions (e.g., halogen bonding from Cl substituents) .

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